6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Description
6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a tetracyclic heterocyclic compound featuring fused isoindole and quinazoline moieties.
Properties
IUPAC Name |
6-(3-hydroxypropyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-11-5-10-19-16-12-6-1-2-7-13(12)18(23)20(16)15-9-4-3-8-14(15)17(19)22/h1-4,6-9,16,21H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAYVPVWXXVEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound belonging to the class of isoindole and quinazoline derivatives. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 270.3 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, derivatives similar to this compound have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 12 | 75 |
| Compound 14a | Candida albicans | 11 | 70 |
These findings indicate that modifications in the molecular structure can enhance antimicrobial efficacy, suggesting that similar modifications could be explored for this compound .
Antiviral Activity
The antiviral activity of quinazoline derivatives has also been documented. A study reported that certain quinazoline compounds exhibited potent inhibitory effects against viruses such as vaccinia and adenovirus. Although specific data on the antiviral activity of this compound is limited, its structural similarity to other active compounds suggests it may warrant further exploration in this area .
Anticancer Activity
Quinazoline derivatives are recognized for their anticancer properties. Research has indicated that modifications in the quinazoline structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar frameworks have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The mechanisms by which quinazoline derivatives exert their biological effects are diverse and include:
- Inhibition of Enzymatic Activity : Many quinazolines act as inhibitors of key enzymes involved in bacterial resistance or cancer cell proliferation.
- Interaction with Biological Targets : These compounds often interact with specific receptors or pathways that are crucial for cellular function.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives for their antibacterial properties using the Agar well diffusion method. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains .
- Antiviral Screening : Another research effort focused on synthesizing novel quinazolines and assessing their antiviral activity against DNA viruses. The study highlighted a particular compound's effectiveness in inhibiting viral replication at low concentrations .
Comparison with Similar Compounds
Observations :
- Thermal Stability : Aromatic substituents (e.g., phenyl in 17b ) drastically increase melting points (>300°C), likely due to enhanced π-π stacking and rigidity. The hydroxypropyl group’s lower melting point (unreported) may reflect its flexible aliphatic chain .
- Spectral Trends : Electron-withdrawing groups (e.g., 4-chlorobenzyl in 6j ) deshield adjacent protons, shifting aromatic signals upfield compared to electron-donating substituents .
Key Differences :
- Efficiency : The silica-catalyzed and catalyst-free methods outperform palladium-based approaches in yield and reaction time.
- Sustainability : Catalyst-free methods avoid metal contamination, aligning with green chemistry principles .
Q & A
Q. Basic
- Anti-HBV activity : Derivatives like 4a (IC₅₀ = 4.13 µM) inhibit HBV replication, outperforming lamivudine (IC₅₀ = 13.9 µM) .
- TNF-α inhibition : Select derivatives show direct suppression of TNF-α in vitro, a key target in inflammatory diseases .
Advanced : Structure-activity relationship (SAR) studies reveal that anti-HBV efficacy depends on substituent size and flexibility (e.g., rigid alkyl groups enhance activity, while benzylic groups reduce potency) .
How does solvent pKa influence the synthesis mechanism?
Advanced
Acetic acid (pKa 4.76) optimizes cyclization by balancing acid strength and solvent polarity. Stronger acids (e.g., trifluoroacetic acid, pKa 0.23) inhibit product formation, while weaker bases (e.g., sodium acetate in ethanol) reduce yields (45% vs. 85% in acetic acid). Acetic acid likely activates intermediates via protonation, facilitating intramolecular cyclization .
How can reaction conditions be optimized for higher yields?
Q. Advanced
- Amine selection : Aliphatic amines (e.g., p-toluidine) yield higher efficiencies (75–85%) than aromatic amines (45–60%) due to superior nucleophilicity .
- Temperature control : Reflux in acetic acid (110–120°C) accelerates cyclization without side products .
- Catalyst screening : Pd(OAc)₂ with CO gas enables atmospheric-pressure carbonylation, avoiding high-pressure equipment .
What stereochemical outcomes arise during synthesis?
Advanced
Stereoselective synthesis generates enantiomers (e.g., (+)-62 and (−)-62) via domino ring-closure reactions. NOE correlations and HPLC analysis confirm trans arrangements (e.g., C(6a)-H and C(13)-H interactions) and enantiomeric excess (92–94% ee) .
What competing reaction pathways occur during synthesis?
Q. Advanced
- Intramolecular acyl rearrangement : Thermal treatment of isoindolo[2,1-a]quinazoline derivatives can yield isoindolo[1,2-l]quinazoline-10,12-dione via acyl migration, necessitating strict temperature control .
- Byproduct formation : Unoptimized conditions (e.g., excess trifluoroacetic acid) may generate o-phthalimidobenzamide derivatives, requiring chromatographic purification .
How can structural diversity be achieved in derivatives?
Q. Advanced
- Multi-component reactions (MCRs) : Varying amines (e.g., propargyl, furylmethyl) introduces alkyl, aromatic, or heterocyclic substituents .
- Click chemistry : Alkyne-functionalized derivatives react with azides to form triazole-coupled analogs .
- Post-synthetic ring expansion : Aza-Prins cyclization with N-acyliminium ions yields tetracyclic diazacyclopenta[def]phenanthrene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
